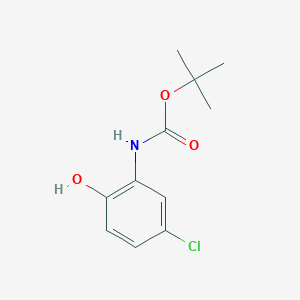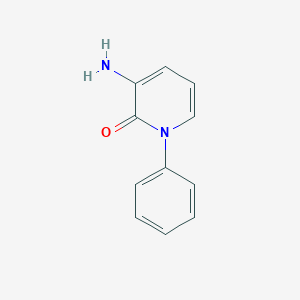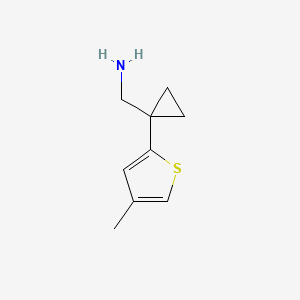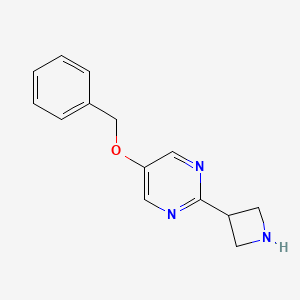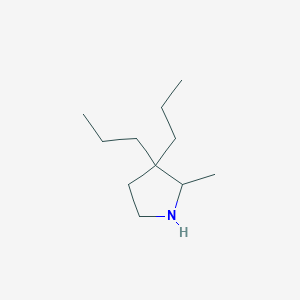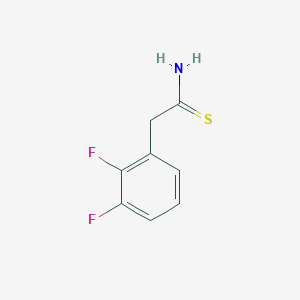methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)
3-{[2-(tert-butoxy)-2-oxoethyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid is a synthetic compound that is often used in peptide synthesis and other chemical research applications. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of the amino acid.
tert-Butoxy Protection: The tert-butoxy group is used to protect the carboxyl group.
Coupling Reaction: The protected amino acid is then coupled with the appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove protective groups or modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during synthesis, allowing for selective reactions to occur. Once the protective groups are removed, the compound can interact with enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- **(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid
Uniqueness
3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid is unique due to its specific protective groups and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C24H27NO6 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
3-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoic acid |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)14-25(13-12-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) |
Clé InChI |
MTFHCQGNXMFFHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




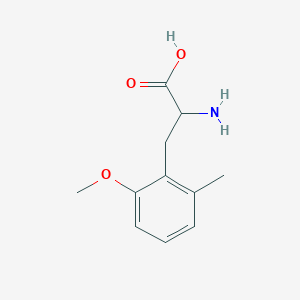

![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
